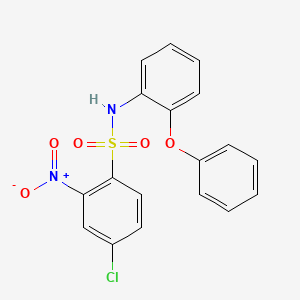
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine is a chemical compound with the molecular formula C18H13ClN2O5S and a molecular weight of 404.82 . It is also known as 4-chloro-2-nitro-N-(2-phenoxyphenyl)benzene-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of This compound is characterized by the presence of a sulfonyl group attached to a 4-chloro-2-nitrophenyl group and a 2-phenoxyphenyl group . The exact 3D structure is not available in the search results.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 404.82 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .
Aplicaciones Científicas De Investigación
Antibody-Based Methods for Environmental and Food Analysis
Antibodies have been extensively used in assays developed for clinical chemistry, endocrinology, and notably for food and environmental research and risk control. Development in this area has focused on the detection of substances such as phenoxyacetic acid herbicides, s-triazine herbicides, and polychlorinated biphenyls through ELISA and related techniques like immunosensors (Fránek & Hruška, 2018).
Antitumour and Antibacterial Agents
Sulfonamides, which share a functional group with the chemical , have been highlighted for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumour properties. The development of bioactive substances containing the sulfonamide subunit has grown steadily, underlining the significance of such compounds in medicinal chemistry (Azevedo-Barbosa et al., 2020).
Environmental Contamination and Remediation
The study of nitrated phenols, including their atmospheric occurrence and the processes leading to their formation, provides a relevant context for understanding how similar compounds might behave in the environment. Such research encompasses the sources, transformations, and fate of nitrophenols in various environmental compartments (Harrison et al., 2005).
Organic Synthesis Applications
N-halo reagents, including N-halo sulfonamides, are used in a broad range of organic transformations such as oxidation reactions, halogenation, acylation, and epoxidation. This highlights the versatility of compounds with halogen and sulfonamide functionalities in organic chemistry, suggesting potential utility in synthesis and modification processes (Kolvari et al., 2007).
Potential for Pharmacological and Biological Activity
Research into compounds like chlorogenic acid (CGA), which possess antioxidant, anti-inflammatory, and other therapeutic roles, illustrates the broader potential for molecules with phenolic and nitro substituents in biologically active applications. Such studies underscore the importance of exploring the bioactivities of complex molecules for pharmaceutical and nutraceutical applications (Naveed et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c19-13-10-11-18(16(12-13)21(22)23)27(24,25)20-15-8-4-5-9-17(15)26-14-6-2-1-3-7-14/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWZDNXMFHLCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride](/img/structure/B2611182.png)
![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)
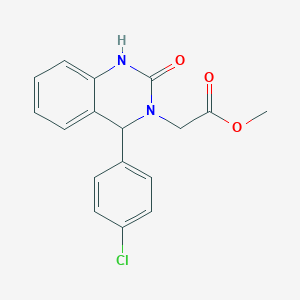
![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)

![2-[[4-Ethyl-5-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2611191.png)
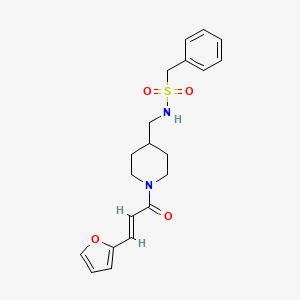
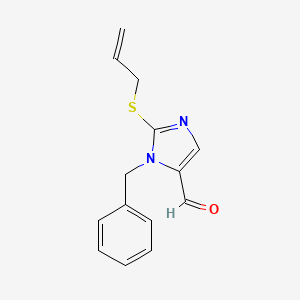
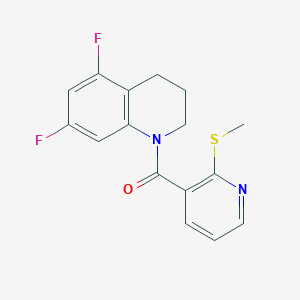
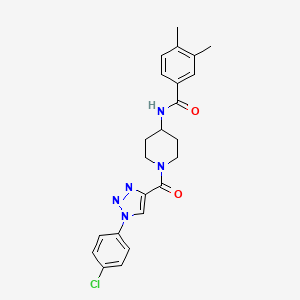
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2611198.png)
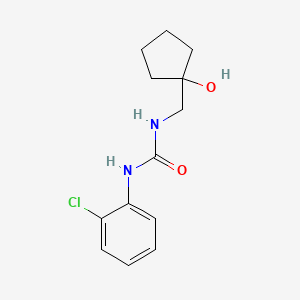
![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611203.png)
![1-(indolin-1-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2611205.png)